REACTION_CXSMILES
|
C([N-]C(C)C)(C)C.[Li+].[CH:9]([N:22]1[CH2:25][CH2:24][CH:23]1C(OCC)=O)([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.C([Si](C)(C)Cl)(C)(C)C.[O:39]=O.[Cl-].[NH4+]>O1CCCC1.CCCCCC>[CH:9]([N:22]1[CH2:25][CH2:24][C:23]1=[O:39])([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1 |f:0.1,5.6|
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Name
|
|
Quantity
|
2.2 mmol
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+]
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(CC1)C(=O)OCC
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Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Si](Cl)(C)C
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
O=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Control Type
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AMBIENT
|
Type
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CUSTOM
|
Details
|
dropwise with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
ADDITION
|
Details
|
was added dropwise to the orange solution over a 2 minute period
|
Duration
|
2 min
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
the cooling bath was then removed
|
Type
|
TEMPERATURE
|
Details
|
The solution was warmed slowly to 0° where it
|
Type
|
TEMPERATURE
|
Details
|
was maintained for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
to an oxygenation well containing Rose Bengal (10 mg)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in 50 ml tetrahydrofuran
|
Type
|
ADDITION
|
Details
|
The solution was diluted with an equal volume of pentane
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0°
|
Type
|
ADDITION
|
Details
|
diluted
|
Type
|
EXTRACTION
|
Details
|
extracted several times with ether
|
Type
|
WASH
|
Details
|
The combined extracts were washed twice with saturated sodium chloride solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
Removal of solvents
|
Type
|
FILTRATION
|
Details
|
by filtration and rotary evaporation
|
Type
|
CUSTOM
|
Details
|
gave an orange oil which
|
Type
|
WASH
|
Details
|
Elution with 2:1 hexane-ethyl acetate
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(C1=CC=CC=C1)N1C(CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.37 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |